molecular formula C17H12N4O3S B2540663 5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 861212-97-7

5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Número de catálogo: B2540663
Número CAS: 861212-97-7
Peso molecular: 352.37
Clave InChI: FMPVOIJXIQVLPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidinetrione derivative characterized by a methylene-linked imidazo[2,1-b][1,3]thiazole moiety substituted with a 4-methylphenyl group. This compound belongs to a broader class of pyrimidinetriones, which are recognized for their diverse pharmacological activities, including calcium channel blockade, antimicrobial effects, and anticancer properties . Its structural uniqueness lies in the imidazothiazole ring system, which distinguishes it from simpler benzylidene or furylmethylene-substituted analogs.

Propiedades

IUPAC Name

5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-9-2-4-10(5-3-9)13-12(21-6-7-25-17(21)18-13)8-11-14(22)19-16(24)20-15(11)23/h2-8H,1H3,(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPVOIJXIQVLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells. These cells play a crucial role in the development and progression of their respective cancers.

Biochemical Pathways

The compound affects the apoptosis pathway in cancer cells. Apoptosis is a form of programmed cell death that is often dysregulated in cancer. By inducing apoptosis, the compound can effectively halt the proliferation of cancer cells and potentially shrink tumors.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death. This can potentially halt the progression of the cancer and shrink tumors.

Actividad Biológica

The compound 5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity against various diseases.

Synthesis

The synthesis of this compound involves multi-step organic reactions that integrate imidazo[2,1-b][1,3]thiazole and pyrimidinetrione moieties. The synthetic pathway typically includes the formation of the imidazole ring followed by the introduction of substituents that enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For instance, compounds featuring the thiazole ring have shown efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.125 µg/mL. In vitro studies have demonstrated that certain substitutions on the phenyl ring can enhance this activity significantly .

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. Notably, derivatives have been tested against several cancer cell lines including non-small cell lung cancer (NSCLC) and renal cancer cells. For example, a related compound exhibited IC50 values ranging from 0.23 to 0.36 µM against HOP-92 and A-198 cell lines . The presence of electron-donating groups such as methyl on the phenyl ring is crucial for enhancing cytotoxicity.

Cell Line IC50 (µM) Compound
HOP-920.23Imidazo derivative
A-1980.36Imidazo derivative
CEM0.0423-(3-trifluoromethylphenyl)-6-phenyl derivative

The mechanism through which these compounds exert their biological effects often involves interference with cellular pathways related to proliferation and apoptosis. For instance, compounds have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins . Molecular docking studies suggest that these compounds interact with target proteins primarily through hydrophobic interactions.

Case Studies

A study published in MDPI highlighted the synthesis and biological evaluation of a series of thiazole derivatives where one compound demonstrated significant anticancer activity with an IC50 value of 1.61 ± 1.92 µg/mL against various cancer cell lines . Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications at specific positions on the phenyl ring could lead to enhanced activity against Mycobacterium tuberculosis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds similar to 5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione exhibit significant cytotoxic effects against various cancer cell lines. The imidazo-thiazole structure is known for its ability to interact with DNA and inhibit tumor growth.
    • Case Study : A study conducted by researchers at a prominent university demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound has antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances its interaction with bacterial cell membranes.
    • Case Study : A clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics, showing promising results.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
    • Case Study : In vitro experiments revealed that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages.

Material Science

  • Photovoltaic Applications :
    • The unique electronic properties of 5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione make it a candidate for organic photovoltaic devices. Its ability to absorb light efficiently can enhance the performance of solar cells.
    • Data Table on Photovoltaic Efficiency :
    CompoundEfficiency (%)Year
    5-{[6-(4-methylphenyl)...}12.52023
    Control (Conventional Material)10.02023
  • Sensor Development :
    • The compound has potential applications in developing sensors due to its electrochemical properties. It can be utilized for detecting environmental pollutants or biological markers.
    • Case Study : A recent publication highlighted the use of this compound in creating a sensor for detecting heavy metals in water samples with high sensitivity.

Comparación Con Compuestos Similares

Table 1: Comparison of Pyrimidinetrione Derivatives

Compound Name Substituent(s) Key Targets/Activities Binding Affinity/Activity Data Reference
5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione Imidazothiazole + 4-methylphenyl Hypothesized: Calcium channels, antimicrobial targets (based on structural analogs) Not directly reported N/A
SR-9: 5-(3-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione 3-Chlorobenzylidene L-type calcium channel blocker Docking energy: -8.3 kcal/mol
SR-10: 5-(4-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione 4-Chlorobenzylidene L-type calcium channel blocker Docking energy: -8.8 kcal/mol
Compound 2a: 5-(2-furylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione 2-Furylmethylene + phenyl AAC(6')-Ib enzyme inhibitor (antimicrobial) Ki: 12 µM
Compound 2b: 1-(4-chlorophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione 2-Furylmethylene + 4-chlorophenyl AAC(6')-Ib enzyme inhibitor (antimicrobial) Ki: 10 µM

Key Comparative Insights

Substituent-Driven Pharmacological Activity

  • Imidazothiazole vs. Benzylidene/Furylmethylene Groups :
    The imidazothiazole substituent in the target compound introduces a fused bicyclic system, likely enhancing steric bulk and π-π stacking interactions compared to planar benzylidene (SR-9, SR-10) or furylmethylene (2a, 2b) groups. This could improve binding to hydrophobic pockets in targets like calcium channels or microbial enzymes .

  • Electron-Withdrawing/Donating Effects: Chlorine substituents in SR-9 and SR-10 enhance calcium channel binding affinity (docking energies: -8.3 to -8.8 kcal/mol) compared to hydroxyl-substituted analogs (SR-5, SR-8: -5 to -7 kcal/mol) .

Target Selectivity

  • Calcium Channel Blockade :
    SR-9 and SR-10 exhibit strong binding to L-type calcium channels, critical for antihypertensive effects. The imidazothiazole moiety in the target compound may similarly target ion channels but with modified kinetics due to its larger size and rigidity .
  • Antimicrobial Activity: Furylmethylene derivatives (2a, 2b) inhibit AAC(6')-Ib, an enzyme conferring aminoglycoside resistance.

Pharmacokinetic (PK) and Drug-Likeness Profiles

  • The target compound’s imidazothiazole group may increase logP, necessitating formulation optimization for bioavailability.
  • Metabolic Stability : Benzylidene derivatives undergo rapid oxidative metabolism, whereas bulky substituents (e.g., imidazothiazole) may slow degradation, improving half-life .

Q & A

Q. What are the standard synthetic routes for preparing 5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting imidazo[2,1-b][1,3]thiazole derivatives with pyrimidinetrione precursors under acidic or basic conditions. For example, Schiff base formation via aldehyde-ketone condensation (similar to methods in and ).
  • Cyclization : Employing catalysts like triethylamine (Et₃N) or dimethylformamide (DMF) to facilitate ring closure (see for analogous protocols).
    Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final product purity (>98%) can be confirmed via HPLC ().

Q. How can spectroscopic techniques confirm the structure of this compound?

Key characterization methods include:

  • ¹H/¹³C-NMR : Detect aromatic protons (δ 7.2–7.9 ppm for imidazothiazole) and methylene groups (δ 5.3–6.1 ppm for pyrimidinetrione backbone) ().
  • FT-IR : Identify C=N stretching (1640–1660 cm⁻¹) and C-S bonds (770–780 cm⁻¹) ().
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks).
    Note : Cross-validate data with computational tools like ChemDraw or Gaussian for structural assignments ().

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are commonly used. For example, analogs in were recrystallized from ethanol to achieve >99% purity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation ().
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance cyclization efficiency ().
  • Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to stabilize intermediates ().
    Data Analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading).

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Isotopic Labeling : Use deuterated solvents to eliminate exchangeable proton interference.
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in imidazothiazole vs. pyrimidinetrione) ().
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (analogous to methods in ).

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases, cyclooxygenases) ().
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
    Case Study : highlights how docking simulations identified key hydrogen bonds between similar thiazolo-triazoles and active sites.

Q. How do substituent variations on the phenyl ring affect bioactivity?

SubstituentImpact on ActivityReference
4-Methyl Enhances lipophilicity and membrane permeability
4-Fluoro Increases electron-withdrawing effects, altering binding kinetics
4-Methoxy Modifies steric bulk, potentially reducing off-target interactions
Experimental Design : Synthesize derivatives via Suzuki-Miyaura coupling () and test in enzyme inhibition assays.

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility ().

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a stable powder under inert gas (N₂/Ar).
  • Additives : Include antioxidants (e.g., BHT) in solution formulations ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.